

[(2-Methylphenyl)amino]acetic acid CAS number and chemical identifiers.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **[(2-Methylphenyl)amino]acetic acid**

Cat. No.: **B359560**

[Get Quote](#)

A Comprehensive Technical Guide to [(2-Methylphenyl)amino]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides an in-depth overview of **[(2-Methylphenyl)amino]acetic acid**, also known as N-(o-tolyl)glycine. As a member of the N-aryl glycine family, this compound holds significant interest for researchers in medicinal chemistry and organic synthesis. This document consolidates essential chemical identifiers, physicochemical properties, detailed spectral analysis, a validated synthesis protocol, and discusses its potential applications in drug development and broader chemical research. The information presented herein is intended to serve as a foundational resource for scientists engaged in the study and utilization of this versatile molecule.

Introduction: The Significance of N-Aryl Glycines

N-aryl glycine derivatives, a class of non-proteinogenic amino acids, represent a critical scaffold in contemporary drug discovery and materials science. Unlike their proteinogenic counterparts, the modification of the amino group of glycine with aromatic substituents

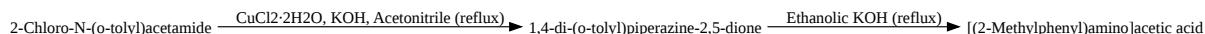
introduces unique structural and electronic properties. This substitution can profoundly influence the molecule's biological activity, pharmacokinetic profile, and utility as a synthetic intermediate. **[(2-Methylphenyl)amino]acetic acid**, with its ortho-substituted tolyl group, presents a sterically influenced and electronically distinct member of this class, making it a valuable building block for creating complex molecular architectures. Its structural features suggest potential applications in the development of novel therapeutics, specialty polymers, and as a key component in various organic transformations.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is paramount for reproducible and reliable scientific research. This section provides the definitive chemical identifiers and key physicochemical properties for **[(2-Methylphenyl)amino]acetic acid**.

Chemical Identifiers

Identifier	Value
Systematic Name	[(2-Methylphenyl)amino]acetic acid
Common Name	N-(o-tolyl)glycine
CAS Number	16636-42-5
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol
Canonical SMILES	CC1=CC=CC=C1NCC(=O)O
InChI Key	LHYKUTWCFONXSM-UHFFFAOYSA-N


Physicochemical Data

Property	Value	Source
Appearance	White solid	[1]
Melting Point	134-136 °C	[1]

Synthesis of **[(2-Methylphenyl)amino]acetic Acid**

The synthesis of N-aryl glycines can be approached through various methodologies. A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines, including the title compound, from 2-chloro-N-aryl acetamides. This method involves an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is subsequently cleaved to yield the desired product in high yield[1].

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthesis of **[(2-Methylphenyl)amino]acetic acid**.

Detailed Experimental Protocol

This protocol is adapted from a validated synthesis of N-aryl glycines[1].

Materials:

- 2-Chloro-N-(o-tolyl)acetamide
- Copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$)
- Potassium hydroxide (KOH)
- Acetonitrile (anhydrous)
- Ethanol
- Hydrochloric acid (HCl)
- Standard laboratory glassware for reflux and workup
- Magnetic stirrer with heating

Procedure:

- Intermediate Formation:
 - To a solution of 2-chloro-N-(o-tolyl)acetamide (1.0 mmol) in acetonitrile (20 mL), add potassium hydroxide (1.1 mmol) and CuCl₂·2H₂O (1.0 mmol).
 - The reaction mixture is refluxed for a specified time, with monitoring by thin-layer chromatography (TLC) to confirm the formation of the 1,4-di-(o-tolyl)piperazine-2,5-dione intermediate.
- Hydrolysis to the Final Product:
 - Upon completion of the initial reaction, an ethanolic solution of potassium hydroxide is added in excess to the reaction flask.
 - The mixture is then refluxed until the piperazine-2,5-dione intermediate is fully consumed (as monitored by TLC).
- Workup and Purification:
 - After cooling to room temperature, the solvent is removed under reduced pressure.
 - The residue is dissolved in water and washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.
 - The aqueous layer is then acidified with dilute HCl to a pH of approximately 4-5, which will precipitate the **[(2-Methylphenyl)amino]acetic acid**.
 - The resulting solid is collected by vacuum filtration, washed with cold water, and dried to afford the pure product.

Spectroscopic and Analytical Data

The structural elucidation of **[(2-Methylphenyl)amino]acetic acid** is confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR[1].

¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
6.98	t	2H	Ar-H
6.53	t	1H	Ar-H
6.36	d	1H	Ar-H
3.83	s	2H	CH ₂
2.09	s	3H	CH ₃

¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
172.76	C=O
145.85	Ar-C
129.76	Ar-C
126.72	Ar-C
121.64	Ar-C
116.22	Ar-C
109.17	Ar-C
44.87	CH ₂
17.47	CH ₃

High-Resolution Mass Spectrometry (HRMS)

- Method: Electrospray Ionization (ESI)

- Calculated $[M+H]^+$: 166.0868
- Found $[M+H]^+$: 166.0874[1]

Applications in Research and Drug Development

N-aryl glycines, including **[(2-Methylphenyl)amino]acetic acid**, are valuable precursors in the synthesis of a variety of biologically active molecules and materials.

Precursor for Novel Therapeutics

The unique structural motif of **[(2-Methylphenyl)amino]acetic acid** makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of both a carboxylic acid and a secondary amine allows for a wide range of chemical modifications, including but not limited to:

- Peptidomimetic Synthesis: Incorporation into peptide chains to create non-natural peptides with enhanced stability and novel biological activities.
- Heterocyclic Synthesis: Serving as a key building block for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.
- Combinatorial Chemistry: Use in the generation of compound libraries for high-throughput screening to identify novel drug leads.

Role in Materials Science

N-aryl glycines have been investigated as photoinitiators in polymerization reactions. The ability to tune the electronic properties of the aryl ring allows for the development of initiators with specific absorption characteristics, making them suitable for various light-induced curing applications.

Safety and Handling

While specific toxicity data for **[(2-Methylphenyl)amino]acetic acid** is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

[(2-Methylphenyl)amino]acetic acid is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its chemical identity, a reliable synthesis protocol, and detailed analytical data to support its use in a research and development setting. As the demand for novel molecular scaffolds continues to grow, the utility of N-aryl glycines like N-(o-tolyl)glycine is expected to expand, paving the way for new discoveries in drug development and beyond.

References

- Sharma, N., Sharma, U. K., Salwan, R., Kasana, R. C., & Sinha, A. K. (2011).
- Kasana, R. C., Sharma, U. K., Sharma, N., & Sinha, A. K. (2007). Current Microbiology, 54, 457-461.
- A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2015). RSC Advances, 5(105), 86541–86548. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-Methylphenyl)amino]acetic acid CAS number and chemical identifiers.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b359560#2-methylphenyl-amino-acetic-acid-cas-number-and-chemical-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com